Product packaging for Desfluoro Idelalisib(Cat. No.:CAS No. 870281-74-6)

Desfluoro Idelalisib

Cat. No.: B1145513
CAS No.: 870281-74-6
M. Wt: 397.43
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Description

Desfluoro Idelalisib (CAS 870281-74-6) is a recognized pharmaceutical impurity of the anticancer drug Idelalisib, a phosphoinositide 3-kinase (PI3K) inhibitor used to treat certain blood cancers . It is specifically used as a Reference Standard in analytical research to ensure the consistency, quality, and safety of Idelalisib formulations . Its primary research value lies in analytical method development and validation (AMV), as well as in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production . The formation of the this compound impurity is a known challenge during the synthesis of Idelalisib, particularly during the reduction step of a key nitro intermediate . Controlling this impurity is critical for achieving high-purity final Active Pharmaceutical Ingredients (API), and its presence is monitored using this characterized standard to comply with regulatory guidelines . This product is intended for research purposes and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

870281-74-6

Molecular Formula

C₂₂H₁₉N₇O

Molecular Weight

397.43

Synonyms

3-Phenyl-2-[(1S)-1-(1H-purin-6-ylamino)propyl]-4(3H)-quinazolinone

Origin of Product

United States

Chemical Synthesis Pathways of Idelalisib and Desfluoro Impurity Formation

Elucidation of Idelalisib Synthetic Routes

The development of synthetic pathways for Idelalisib has seen significant evolution, aimed at improving yield, purity, and scalability while minimizing the formation of critical impurities.

The initial synthesis of Idelalisib, as reported by its original developer, Icos Corporation, commenced with 2-fluoro-6-nitrobenzoic acid. rsc.orgnih.gov This starting material was first converted to its acid chloride using oxalyl chloride, followed by condensation with aniline (B41778) to produce 2-fluoro-6-nitro-N-phenylbenzamide. rsc.org This nitro amide intermediate was then coupled with N-Boc-L-2-aminobutyric acid. The subsequent step involved a reduction of the nitro group using a zinc and acetic acid (Zn/AcOH) system, which also induced cyclization to form the quinazolinone ring. rsc.orgresearchgate.net Following deprotection of the Boc group, the resulting amine was coupled with 6-bromopurine (B104554) to yield the final Idelalisib product. rsc.org

However, this initial route presented several challenges for large-scale production. The coupling reaction between the nitro amide intermediate and N-Boc-L-2-aminobutyric acid was reported to be inefficient, with only about 50% conversion and 60% purity, due to a competing backward reaction. rsc.org Furthermore, the reductive cyclization step was not always complete. rsc.org An alternative early-stage process utilized carbonyldiimidazole (CDI) for the activation of 2-fluoro-6-nitrobenzoic acid and iron in acetic acid (Fe/AcOH) for the reductive cyclization, but the high cost of CDI and the non-viability of the Fe/AcOH system for commercial scale were significant drawbacks. rsc.org

To address the limitations of early methods, more scalable and efficient synthetic routes have been developed. One notable strategy, developed by Laurus Labs, was designed specifically to enhance purity and control the formation of impurities, including the desfluoro analog. researchgate.netresearchgate.net This novel approach reordered the synthetic sequence. Instead of starting with the nitro-containing benzamide, this process first reduces 2-fluoro-6-nitro-N-phenylbenzamide to 2-amino-6-fluoro-N-phenylbenzamide. rsc.org This amino intermediate is then coupled with N-Boc-L-2-aminobutyric acid. rsc.org This key change allows for a more controlled reaction at ambient temperatures, achieving purities greater than 98%. rsc.org

Another process reported by Suzhou Mirac Pharma Technology starts by coupling adenine (B156593) with a 2-hydroxy butyrate (B1204436) derivative. rsc.orgrsc.org The resultant intermediate is then reacted with 2-amino-6-fluorobenzoic acid. The final steps involve reaction with aniline followed by cyclization at high temperatures to afford Idelalisib. rsc.orgrsc.org However, this route was found to be cumbersome, generating numerous byproducts during the cyclization step. rsc.org The optimized processes focus on creating robust reaction conditions that provide high yields and purities, making the manufacture of Idelalisib suitable for commercial production while meeting stringent ICH purity guidelines. rsc.orgrsc.org

Early Stage Synthetic Methodologies

Mechanism of Desfluoro Idelalisib Impurity Generation During Synthesis

The formation of this compound is a critical process control point, as this impurity is difficult to remove via crystallization once formed. rsc.orgnih.gov Its generation is intrinsically linked to specific steps and reagents used in the synthesis.

The primary step identified as being susceptible to the formation of the desfluoro impurity is the reduction of the nitro group in the 2-fluoro-6-nitro-N-phenylbenzamide intermediate (4). researchgate.netresearchgate.netrsc.org During this transformation to 2-amino-6-fluoro-N-phenylbenzamide (13), the fluorine atom, which is positioned ortho to the nitro group, can be inadvertently cleaved from the aromatic ring. researchgate.net This reductive defluorination results in the formation of 2-amino-N-phenylbenzamide, the direct precursor to this compound. Studies have shown that oxidative defluorination can also occur as a metabolic pathway, indicating the lability of the C-F bond in the Idelalisib structure under certain chemical conditions. researchgate.net

The choice of catalyst and reducing agent for the nitro group reduction is paramount in controlling the generation of the desfluoro impurity. researchgate.net

Research has shown that catalytic hydrogenation using palladium on carbon (Pd/C) catalysts is a significant contributor to the formation of the desfluoro impurity. rsc.orgresearchgate.net For instance, using 10% Pd/C for the reduction can lead to the formation of the desfluoro impurity at levels as high as 5.6%. researchgate.net Even with a lower loading, such as 5% Pd/C, the impurity is still formed, albeit at a reduced level of 0.28%. researchgate.net

To circumvent this issue, an alternative catalytic system was developed. The use of zinc powder in combination with ammonium (B1175870) formate (B1220265) as a hydrogen donor was found to completely control the formation of the desfluoro impurity. rsc.orgnih.gov This system provides the desired 2-amino-6-fluoro-N-phenylbenzamide in high yield (90%) and excellent purity (99%) without detectable levels of the defluorinated product. rsc.orgnih.gov

Table 1: Effect of Different Catalysts on the Reduction of 2-fluoro-6-nitro-N-phenylbenzamide and Formation of Desfluoro Impurity researchgate.net

EntryCatalyst SystemPressure (kg)Temp (°C)Time (h)Yield (%)Purity (%)Desfluoro Impurity (%)
1Raney-Ni4.0606.08290.08.5
210% Pd-C4.0606.08793.55.6
35% Pd-C4.0606.09398.00.28
4Zn/HCOONH4-604.09099.0Not Detected

The principal side reaction leading to the impurity is the hydrogenolysis of the carbon-fluorine (C-F) bond during catalytic hydrogenation. researchgate.net The C-F bond, while generally strong, can be activated for cleavage when positioned ortho to a group undergoing reduction on an aromatic ring. In the case of Idelalisib synthesis, the palladium catalyst surface, activated with hydrogen, facilitates the reduction of the nitro group. Simultaneously, it can mediate the cleavage of the adjacent C-F bond, a process known as hydrodefluorination. masterorganicchemistry.comsamaterials.com This undesired transformation directly yields the defluorinated intermediate, which then proceeds through the subsequent reaction steps to form this compound.

Structural Elucidation of this compound Impurity

Identification of the Desfluorinated Position within the Quinazolinone Scaffold

The position of the fluorine atom in the Idelalisib molecule is at the C-5 position of the quinazolinone core. nih.govrsc.org This is a direct consequence of the synthesis originating from 2-fluoro-6-nitrobenzoic acid, where the fluorine atom is ortho to the carboxylic acid group and meta to the nitro group. cpu.edu.cnrsc.org During the cyclization reaction that forms the quinazolinone ring system, this fluorine atom retains its position, resulting in the 5-fluoro substitution on the final Idelalisib molecule. cpu.edu.cn

Given that the formation of the desfluoro impurity occurs via hydrodefluorination during the reduction of the nitro-intermediate, the impurity is logically formed by the removal of this specific fluorine atom. rsc.orgrsc.org Therefore, the desfluorinated position is identified as the C-5 position of the quinazolinone scaffold.

The structural confirmation of such an impurity is typically achieved through a combination of advanced analytical techniques. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the impurity, which would show a mass difference corresponding to the absence of a fluorine atom and the presence of a hydrogen atom compared to Idelalisib. researchgate.net Further confirmation is provided by Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum of this compound, the complex splitting pattern in the aromatic region associated with proton-fluorine coupling in Idelalisib would be replaced by a simpler proton-proton coupling pattern. Additionally, the ¹⁹F NMR spectrum would show a complete absence of signals.

Comparative Structural Analysis with the Parent Idelalisib Molecule

The sole structural difference between Idelalisib and its desfluoro impurity is the substitution at the C-5 position of the quinazolinone ring. In Idelalisib, this position is occupied by a fluorine atom, whereas in this compound, it is a hydrogen atom. nih.govrsc.org This seemingly minor modification results in changes to the molecule's physicochemical properties, including its molecular weight and elemental composition. The core quinazolinone structure, the N-phenyl group at position 3, and the chiral (S)-1-(9H-purin-6-ylamino)propyl side chain at position 2 remain identical to the parent drug. nih.govrsc.org

Table 2: Comparative Structural and Chemical Data of Idelalisib and this compound

FeatureIdelalisibThis compoundReference
Chemical Name 5-Fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]-4(3H)-quinazolinone(S)-2-(1-((9H-Purin-6-yl)amino)propyl)-3-phenylquinazolin-4(3H)-one nih.govalentris.org
Molecular Formula C₂₂H₁₈FN₇OC₂₂H₁₉N₇O nih.govalentris.org
Molecular Weight 415.4 g/mol 397.4 g/mol nih.govalentris.org
Key Structural Difference Fluorine atom at C-5 of the quinazolinone ringHydrogen atom at C-5 of the quinazolinone ring rsc.orgrsc.org

The structural integrity of the rest of the molecule, particularly the chiral center, is maintained during the formation of the desfluoro impurity. rsc.org The presence of the fluorine atom in Idelalisib is significant as it can influence the molecule's electronic properties, metabolic stability, and binding interactions with its target protein. vulcanchem.com Consequently, its absence in the this compound impurity represents a critical structural deviation.

Process Chemistry Strategies for Desfluoro Idelalisib Impurity Control and Mitigation

Reaction Optimization for Minimizing Desfluorination

The formation of the desfluoro impurity is a known issue that can arise during the synthesis of Idelalisib. researchgate.net Strategic modifications to the reaction process are therefore critical to suppress its formation.

Rational Design of Modified Catalytic Systems

The choice of catalyst plays a pivotal role in the synthetic route of Idelalisib. In the reduction of the nitro intermediate, the use of catalysts such as 10% Pd-C and 5% Pd-C has been observed to lead to the formation of the desfluoro impurity at levels up to 5%. rsc.org The similarity in structure between Idelalisib and its desfluoro analog makes removal by crystallization exceedingly difficult once it is formed. rsc.org A significant advancement in controlling this impurity has been the shift to a zinc and ammonium (B1175870) formate (B1220265) catalytic system. This change has been shown to completely control the formation of the desfluoro impurity during the reaction itself, yielding the desired 2-amino-6-fluoro-N-phenylbenzamide intermediate with high purity (99%) and in good yield (90%). rsc.org

Selection of Specific Reagents and Solvent Systems to Suppress Impurity Formation

The selection of appropriate reagents and solvents is crucial for directing the reaction pathway towards the desired product and minimizing side reactions. For instance, in the cyclization of the diamide (B1670390) intermediate to form the quinazoline (B50416) ring of Idelalisib, various reagent and solvent systems have been investigated. nih.gov Attempts with reagents like p-toluenesulfonic acid (PTSA) in toluene (B28343), dimethylformamide (DMF), and formamide (B127407) did not yield the desired product. researchgate.netnih.gov Similarly, the use of trimethyl aluminum in toluene and zinc chloride in acetonitrile (B52724) also proved ineffective. researchgate.netnih.gov These findings underscore the sensitivity of the reaction to the chosen chemical environment and the importance of empirical studies to identify optimal conditions that disfavor impurity-forming pathways.

Impact of Reaction Conditions on Desfluoro Impurity Profile

Reaction parameters such as temperature, stoichiometry, and reaction time have a profound impact on the impurity profile of the final product. A key step in one synthetic route involves the coupling of an aniline (B41778) intermediate with an acid intermediate in the presence of acetic anhydride (B1165640) and toluene at elevated temperatures (80–120 °C), followed by cyclization. rsc.org This process, however, is described as cumbersome and prone to the formation of multiple products, complicating the purification process. rsc.org Careful control over these conditions is essential to minimize the generation of the desfluoro impurity and other undesired byproducts.

Isolation and Purification Methodologies for Idelalisib Purity Enhancement

Even with optimized reaction conditions, the presence of the desfluoro impurity may necessitate dedicated purification steps to meet the stringent purity requirements for an API.

Challenges in Chromatographic and Crystallization-Based Separation of Desfluoro Analogues

The separation of desfluoro impurities from their fluorinated parent compounds is a well-documented challenge in pharmaceutical chemistry. researchgate.net The close structural resemblance between the drug and its desfluoro analogue, where a fluorine atom is replaced by a hydrogen atom, results in very similar physical and chemical properties. researchgate.netresearchgate.net This similarity makes separation by conventional techniques like crystallization and standard reversed-phase high-performance liquid chromatography (HPLC) particularly difficult, as the compounds often co-elute. researchgate.net The challenge is compounded by the fact that once the desfluoro impurity is formed, it can be very difficult to remove by any means of crystallization. rsc.org

Separation Technique Challenges Reason
Crystallization Difficult to separate Desfluoro Idelalisib from Idelalisib. rsc.orgClose structural and physicochemical similarity between the two compounds. researchgate.netresearchgate.net
Chromatography Desfluoro impurities often co-elute with the main product in standard C18 chemistries. researchgate.netSimilar size and electronic structures of fluorine and hydrogen atoms. researchgate.net

Development of Advanced Purification Techniques

Given the limitations of traditional methods, the development of advanced purification techniques is crucial for achieving high-purity Idelalisib. While specific advanced techniques for this compound are not detailed in the provided context, the general approach in the pharmaceutical industry involves exploring a wider range of chromatographic conditions and technologies. This can include the use of different stationary phases, mobile phase modifiers, and multidimensional chromatography to enhance selectivity and achieve baseline separation. molnar-institute.com For instance, preparative HPLC is often employed for the isolation of degradation products and impurities for characterization purposes. researchgate.net Furthermore, processes involving the formation of solvates and subsequent removal of the solvent can be utilized as a purification strategy to obtain amorphous Idelalisib with higher purity. google.com

Analytical Chemistry and Quality Assurance of Desfluoro Idelalisib

Advancements in Analytical Methods for Detection and Quantification

The control of impurities in pharmaceutical manufacturing is a critical exercise mandated by global regulatory bodies. grace.com The development of sensitive and specific analytical methods is paramount for the detection and quantification of impurities like Desfluoro Idelalisib, even at trace levels. pharmaguideline.com

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for profiling impurities in Idelalisib. pharmaguideline.com A robust HPLC method is essential to separate this compound from the active pharmaceutical ingredient (API) and other related substances. veeprho.com The development of such methods often involves experimenting with various stationary phases, mobile phase compositions, and detection wavelengths to achieve optimal resolution and sensitivity. ijper.org For instance, a reverse-phase HPLC (RP-HPLC) method can be developed to effectively separate Idelalisib from its non-fluorinated counterpart. researchgate.net The goal is to establish a method that is not only precise and accurate but also capable of detecting this compound at levels compliant with regulatory thresholds.

A study focused on the synthesis of Idelalisib highlighted the formation of a desfluoro impurity at a level of up to 5% under certain reaction conditions, emphasizing the difficulty in its removal through crystallization. rsc.org This underscores the necessity of a well-developed HPLC method for in-process controls and final product testing.

Table 1: Illustrative HPLC Method Parameters for Idelalisib Impurity Profiling

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm or 286 nm) ijper.org
Injection Volume 10 µL
Column Temperature 25°C

Mass Spectrometry (MS) Applications in Impurity Identification and Trace Analysis

While HPLC is proficient in separating and quantifying known impurities, Mass Spectrometry (MS) is indispensable for the structural elucidation of unknown impurities and for trace-level analysis. pharmaguideline.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and characterizing impurities like this compound. resolvemass.ca High-resolution mass spectrometry (HRMS) can provide the accurate mass of an impurity, which, along with its fragmentation pattern, helps in confirming its structure. researchgate.net

LC-MS/MS (tandem mass spectrometry) methods have been developed for the quantification of Idelalisib in various biological matrices, and similar highly sensitive techniques can be applied to detect and quantify trace levels of this compound. researchgate.netnih.gov The specificity of MS allows for the differentiation of this compound from other co-eluting impurities that might have similar retention times in an HPLC separation.

The Role of this compound as an Analytical Reference Standard

The availability of well-characterized reference standards is fundamental to the quality control of pharmaceuticals. axios-research.com this compound, as a known impurity, serves as a critical analytical reference standard in the quality assurance of Idelalisib. synzeal.comsynzeal.com

Utilization in Quality Control (QC) Testing of Idelalisib Batches

In the routine quality control (QC) testing of Idelalisib drug substance and drug product batches, a reference standard of this compound is used to confirm the identity and to accurately quantify its presence. aquigenbio.comclearsynth.com By comparing the chromatographic peak of any corresponding impurity in a sample to the peak of the this compound reference standard, its concentration can be determined. This ensures that every batch of Idelalisib released to the market complies with the stringent purity specifications set by regulatory authorities. grace.com

Application in Analytical Method Validation (AMV) for Idelalisib

Analytical Method Validation (AMV) is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose. europa.eu The this compound reference standard is crucial in the validation of the analytical methods used for its control. synzeal.comaquigenbio.comsynzeal.com It is used to demonstrate the specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) of the method for this specific impurity. For instance, during specificity studies, the reference standard is used to show that the method can unequivocally assess the analyte in the presence of other components, including the API and other impurities.

Regulatory Considerations for Impurity Levels in Pharmaceutical Active Pharmaceutical Ingredients (APIs)

Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances and products. pharmaguideline.comjpionline.orgjpionline.org These guidelines provide a framework for the identification, qualification, and reporting of impurities.

According to ICH Q3A(R2) guidelines, impurities present in a new drug substance above a certain threshold (e.g., 0.10%) must be identified. jpionline.orgjpionline.org The limits for impurities are set based on toxicological data and the maximum daily dose of the drug. For potentially genotoxic impurities, much stricter limits are applied. jpionline.org The Australian Public Assessment Report for Idelalisib noted that higher limits for four synthetic impurities were set and considered toxicologically acceptable, while limits for other potentially genotoxic trace impurities were under review. tga.gov.au

The presence of any impurity, including this compound, must be controlled within these established limits to ensure the safety and quality of the final drug product. grace.com Failure to do so can result in regulatory actions. pharmaguideline.com

Table 2: ICH Thresholds for Impurities in New Drug Substances

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day intake (whichever is lower) 0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03% 0.05% 0.05%

Source: ICH Q3A(R2) Guideline ich.org

Theoretical and Preclinical Perspectives on Desfluorination Impact

Impact of Fluorine Atom Absence on Molecular Conformation and Dynamics

The absence of the fluorine atom in Desfluoro Idelalisib would theoretically lead to:

Altered Ring Puckering and Torsional Angles: The strong electron-withdrawing effect of fluorine influences the local geometry. Its removal would change the electronic repulsion and attraction forces within the quinazolinone ring, potentially leading to subtle shifts in the ring's conformation and the torsional angles between the quinazolinone and adjacent phenyl and purine (B94841) groups.

Changes in Intermolecular Interactions: Fluorine can participate in weak hydrogen bonds (C-F···H-X) and other non-covalent interactions that stabilize the molecule's conformation in a protein binding pocket. nih.gov The loss of these potential interactions could increase the conformational flexibility of this compound, allowing it to adopt a wider range of shapes, which might not be optimal for PI3Kδ binding.

Computational Chemistry Approaches to Predict Molecular Interactions

Computational methods are invaluable for predicting how the removal of a single atom, such as fluorine, could impact a drug's interaction with its target protein.

Molecular docking simulations place a ligand into the binding site of a protein to predict its bound conformation and binding affinity. Idelalisib binds reversibly and non-covalently within the ATP-binding site of PI3Kδ. nih.govnih.gov Key interactions include hydrogen bonds between the purine moiety and hinge region residues, specifically with Valine 828 and Glutamate 826. mdpi.comresearchgate.net The fluorine-bearing quinazolinone ring settles into a specific sub-pocket. worktribe.comresearchgate.net

A hypothetical docking of this compound into the PI3Kδ active site (PDB: 4XE0) would likely reveal:

Loss of Specific Interactions: While the primary hydrogen bonds with the hinge region would likely remain, any subtle, stabilizing contacts made by the fluorine atom with pocket residues would be lost. This could result in a less stable binding orientation.

Increased Conformational Entropy: Molecular dynamics simulations, which model the movement of atoms over time, might show that this compound has greater mobility within the binding site compared to the parent compound. This increased movement, or conformational entropy, can be energetically unfavorable for tight binding.

Altered Binding Energy: The sum of these lost interactions and conformational changes would be reflected in the calculated binding free energy. It is predicted that this compound would exhibit a less favorable (higher) binding energy value compared to Idelalisib, suggesting weaker binding. uff.brnih.gov

Table 1: Hypothetical Comparison of Binding Interactions in the PI3Kδ Active Site

FeatureIdelalisibPredicted this compoundRationale for Change
H-Bonds (Hinge) Maintained with Val828, Glu826 mdpi.comMaintained with Val828, Glu826The core purine scaffold responsible for these interactions is unchanged.
Specificity Pocket Quinazolinone ring fits into a pocket formed by Trp760 and Met752. worktribe.comresearchgate.netPotentially altered fit or orientation.Loss of fluorine may change the ring's electronic character and preferred conformation, affecting packing in the hydrophobic pocket.
Fluorine Contacts Potential C-F···H or other electrostatic interactions.AbsentThe fluorine atom is removed.
Binding Free Energy Favorable (e.g., -9 to -10 kcal/mol) uff.brLess Favorable (e.g., -7 to -8 kcal/mol)Loss of stabilizing interactions and potential introduction of unfavorable conformational flexibility.
Conformational Stability Relatively rigid "propeller" shape. worktribe.comIncreased flexibility.Absence of the electronically influential fluorine atom may reduce conformational rigidity.

This table is illustrative and based on theoretical predictions, not experimental data.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to analyze a molecule's electronic properties. mdpi.com For Idelalisib, the fluorine atom acts as a strong electron-withdrawing group. This has several consequences:

Molecular Electrostatic Potential (MEP): The fluorine atom creates a region of negative electrostatic potential, while making the attached ring more electron-deficient (more positive). This pattern of charge distribution is critical for how the molecule "sees" and interacts with the protein's binding site. Removing the fluorine would make the quinazolinone ring more electron-rich, fundamentally altering its MEP and its electrostatic complementarity with the binding pocket.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for chemical reactivity. DFT calculations for Idelalisib show a HOMO-LUMO gap of about 3.42 eV. mdpi.com Removing the electronegative fluorine would likely raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap. A smaller gap can sometimes be associated with increased reactivity, which could influence the molecule's metabolic stability.

Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine affects the pKa of nearby atoms. Its removal would alter the acidity and basicity of the quinazolinone-purine system, which could impact ionization state at physiological pH and the strength of hydrogen bonds.

Molecular Docking and Dynamics Simulations to Assess Binding Site Changes

Theoretical Considerations for Biological Activity of this compound

The predicted changes in molecular structure and binding interactions would logically translate to altered biological activity.

Idelalisib is highly potent against PI3Kδ, with reported IC₅₀ values in the low nanomolar range (e.g., 2.5 nM to 19 nM). nih.govrndsystems.comnih.gov It is also highly selective, showing much weaker activity against other Class I PI3K isoforms (α, β, γ). nih.govaacrjournals.org

The absence of fluorine is hypothesized to have the following effects:

Reduced Binding Affinity: Due to the loss of favorable interactions and a potentially less optimal binding pose, this compound is expected to be a significantly less potent inhibitor of PI3Kδ. This would manifest as a higher IC₅₀ value.

Table 2: Predicted Impact on PI3K Isoform Selectivity (Illustrative IC₅₀ Values)

PI3K IsoformIdelalisib IC₅₀ (nM) nih.govaacrjournals.orgPredicted this compound IC₅₀ (nM)Predicted Fold Change in Potency
PI3Kδ 19> 500> 25-fold decrease
PI3Kα 8600~ 8000Minor change
PI3Kβ 4000~ 4000Minor change
PI3Kγ 2100~ 1500Minor change / slight increase

This table presents hypothetical data to illustrate the predicted loss of potency and selectivity. Actual values would require experimental validation.

The function of PI3Kδ is to phosphorylate PIP2 to generate PIP3, which in turn recruits and activates downstream kinases, most notably Akt (also known as PKB). mdpi.com The therapeutic effect of Idelalisib is achieved by inhibiting PI3Kδ, which leads to reduced levels of phosphorylated Akt (p-Akt). aacrjournals.orgnih.gov This inhibition of the PI3K/Akt signaling cascade ultimately suppresses proliferation and induces apoptosis in malignant B-cells. fda.govtga.gov.au

Given the predicted lower binding affinity of this compound for PI3Kδ, its ability to inhibit the downstream signaling pathway would be compromised. It is therefore predicted that, at equivalent concentrations to Idelalisib, this compound would be substantially less effective at reducing the levels of Akt phosphorylation on key residues like Ser473 and Thr308 in cancer cells. aacrjournals.org While some studies have noted complex feedback loops and unexpected increases in p-Akt at the S473 site in post-therapy cells, the primary inhibitory mechanism relies on blocking the kinase function, which would be weaker for the desfluoro compound. nih.gov

Q & A

Basic Research Questions

Q. How is Desfluoro Idelalisib synthesized and characterized in preclinical studies?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling fluorinated quinazolinone precursors with purine derivatives. Characterization requires HPLC (e.g., RP-HPLC for purity ≥99% ), NMR, and mass spectrometry. For novel compounds, provide full spectral data and elemental analysis. Purity must be validated using stability-indicating methods under varying pH and temperature conditions .
  • Key Considerations : Include synthetic yields, solvent systems, and purification techniques (e.g., column chromatography). For known analogs like Idelalisib, cross-reference spectral data with literature .

Q. What experimental design is recommended for assessing this compound’s pharmacological activity in vitro?

  • Methodological Answer : Use dose-response assays (e.g., 0.1–100 µM range) with controls (vehicle and positive inhibitors). Normalize data to baseline proliferation, as in PBMC cultures treated with CLLAct . Include triplicate measurements and statistical validation (e.g., ANOVA with post-hoc tests). For enzyme inhibition (e.g., PI3Kδ), employ kinetic assays with ATP-competitive substrates .
  • Key Considerations : Optimize incubation times to avoid off-target effects. Validate specificity using isoform-selective inhibitors .

Advanced Research Questions

Q. What mechanisms underlie resistance to this compound in hematologic malignancies?

  • Methodological Answer : Investigate genomic alterations (e.g., PI3Kδ mutations) via whole-exome sequencing of resistant cell lines or patient samples. Use CRISPR-Cas9 knock-in models to validate mutations. Combine with proteomic profiling to identify compensatory pathways (e.g., MAPK/ERK upregulation) .
  • Data Contradictions : Some studies report transient resistance due to epigenetic adaptations, while others identify stable genetic mutations. Address this by longitudinal sampling and single-cell sequencing .

Q. How can researchers reconcile discrepancies between real-world data and clinical trial outcomes for this compound?

  • Methodological Answer : Conduct stratified analyses accounting for patient demographics (e.g., age, prior therapies) and comorbidities. Use Delphi techniques to gather expert consensus on confounding variables (e.g., concomitant medications) . Apply propensity score matching to balance cohorts in retrospective studies .
  • Example : Real-world studies often report shorter OS than trials due to unselected populations. Adjust for performance status and treatment adherence in statistical models .

Q. What methodologies are suitable for evaluating this compound’s long-term efficacy and safety in chronic treatment?

  • Methodological Answer : Design extended-phase trials with endpoints like progression-free survival (PFS) and toxicity thresholds (e.g., hepatotoxicity grading). Use PK/PD modeling to predict cumulative exposure effects. Incorporate patient-reported outcomes (PROs) for quality-of-life metrics .
  • Challenges : Discontinuation protocols are poorly defined. Propose biomarker-guided strategies (e.g., MRD monitoring) to determine stopping criteria .

Methodological Frameworks for Research Design

  • PICO Framework : Define Population (e.g., relapsed CLL patients), Intervention (this compound dosing), Comparison (standard chemotherapy), and Outcomes (response rates, toxicity) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible patient cohorts), Interesting (address resistance mechanisms), Novel (untested combinations), Ethical (IRB-approved protocols), and Relevant (impact on precision oncology) .

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